

# A Comparative Analysis of CPL304110 and Infigratinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPL304110 |           |
| Cat. No.:            | B8180474  | Get Quote |

In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs for various malignancies characterized by FGFR aberrations. This guide provides a detailed comparative analysis of two such inhibitors: **CPL304110**, a novel and selective FGFR1-3 inhibitor, and infigratinib, an FDA-approved pan-FGFR inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.

### Introduction

**CPL304110** is an orally active and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1] Infigratinib is also an oral inhibitor targeting FGFR1, FGFR2, and FGFR3 and is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2] Both molecules function by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling pathways that promote tumor cell growth and survival.[1][2]

## **Mechanism of Action and Target Specificity**

Both **CPL304110** and infigratinib are potent inhibitors of FGFRs. However, their selectivity profiles and reported potencies differ.



**CPL304110** demonstrates high potency against FGFR1, FGFR2, and FGFR3.[1] Preclinical studies have shown its selectivity over other kinases, suggesting a potentially more targeted therapeutic window with fewer off-target effects.[1]

Infigratinib is a pan-FGFR inhibitor with activity against FGFR1, FGFR2, and FGFR3.[2] It has demonstrated efficacy in tumors with various FGFR alterations, including fusions, mutations, and amplifications.[3]

The following diagram illustrates the canonical FGFR signaling pathway, which is the target of both **CPL304110** and infigratinib.



Click to download full resolution via product page

Figure 1: Simplified FGFR Signaling Pathway and points of inhibition.

## **Preclinical Data**



## In Vitro Potency and Selectivity

A key aspect of characterizing FGFR inhibitors is determining their potency against the target kinases and their selectivity against a panel of other kinases.

| Parameter   | CPL304110                      | Infigratinib             |
|-------------|--------------------------------|--------------------------|
| FGFR1 IC50  | 0.75 nM[1]                     | 1.1 nM[2]                |
| FGFR2 IC50  | 0.5 nM[1]                      | 1.0 nM[2]                |
| FGFR3 IC50  | 3.05 nM[1]                     | 2.0 nM[2]                |
| FGFR4 IC50  | Not reported                   | 61 nM[2]                 |
| Selectivity | >45-fold over KDR (VEGFR2) [1] | Selective for FGFR1-3[4] |

Table 1: In Vitro Kinase Inhibitory Potency.

## **Cellular Activity**

The anti-proliferative activity of these compounds is evaluated in cancer cell lines with known FGFR alterations.

| Cell Line          | FGFR Alteration     | CPL304110 IC50 | Infigratinib IC50  |
|--------------------|---------------------|----------------|--------------------|
| SNU-16 (Gastric)   | FGFR2 Amplification | 85.64 nM[1]    | Data not available |
| RT-112 (Bladder)   | FGFR3 Fusion        | Not reported   | Data not available |
| UM-UC-14 (Bladder) | FGFR3 Mutation      | Not reported   | Data not available |

Table 2: Anti-proliferative Activity in Cancer Cell Lines.

## **In Vivo Efficacy**

The anti-tumor activity of **CPL304110** and infigratinib has been demonstrated in various xenograft models.



**CPL304110**: In a SNU-16 xenograft model, twice-daily oral administration of 20 mg/kg **CPL304110** resulted in a 64% tumor growth inhibition (TGI).[1]

Infigratinib: In patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma with FGFR fusions, treatment with infigratinib resulted in a reduction in tumor volume.[3] In a mouse model of achondroplasia (Fgfr3Y367C/+), a dose of 0.5 mg/kg/day showed a statistically significant improvement in bone length.[5]

## Clinical Data CPL304110

A Phase IA trial of **CPL304110** in patients with advanced solid malignancies showed early signs of activity.[6] In patients with documented tumor FGFR aberrations, the response rate was 50.0%.[6] The most common treatment-related adverse events (TRAEs) included ocular toxicity (23.8%), anemia (19.0%), and dry eyes and mouth (14.3%).[6]

## Infigratinib

Infigratinib is approved for previously treated cholangiocarcinoma with FGFR2 fusions or rearrangements. In a Phase 2 study, the overall response rate (ORR) was 23.1% with a median duration of response (DOR) of 5.0 months.[2] Common adverse reactions include hyperphosphatemia, increased creatinine, and nail toxicity.[2] In a Phase 2 trial for achondroplasia, infigratinib demonstrated an increase in annualized height velocity.[7]

## **Experimental Protocols Kinase Assays**

Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against FGFR kinases.

#### General Protocol:

- Recombinant human FGFR kinase domains are incubated with the test compound at various concentrations.
- A substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.



- The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo Kinase Assay, which measures the amount of ADP produced.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.



Click to download full resolution via product page

Figure 2: General workflow for an in vitro kinase assay.

## **Cellular Proliferation Assays**

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

#### General Protocol:

- Cancer cells with known FGFR alterations are seeded in multi-well plates.
- The cells are treated with a range of concentrations of the test compound.



- After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay.
- IC50 values are determined from the dose-response curves.

## In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

#### General Protocol:

- Immunocompromised mice are subcutaneously implanted with human tumor cells or patientderived tumor fragments.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- The test compound is administered orally at a specified dose and schedule.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).





Click to download full resolution via product page

Figure 3: General workflow for an in vivo xenograft study.

## Conclusion

Both **CPL304110** and infigratinib are potent FGFR inhibitors with demonstrated anti-tumor activity. **CPL304110** shows promise as a highly selective FGFR1-3 inhibitor with a favorable early-stage clinical profile. Infigratinib is an established therapeutic option for FGFR2-driven cholangiocarcinoma and is being explored for other indications. The choice between these or other FGFR inhibitors for further development or clinical use will depend on a comprehensive evaluation of their efficacy, safety, and the specific genetic alterations present in the tumor. This guide provides a foundational comparison to aid researchers in their ongoing efforts to advance the field of targeted cancer therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses PMC [pmc.ncbi.nlm.nih.gov]
- 5. bridgebio.com [bridgebio.com]
- 6. celonpharma.com [celonpharma.com]
- 7. bridgebio.com [bridgebio.com]
- To cite this document: BenchChem. [A Comparative Analysis of CPL304110 and Infigratinib: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#comparative-analysis-of-cpl304110-and-infigratinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com